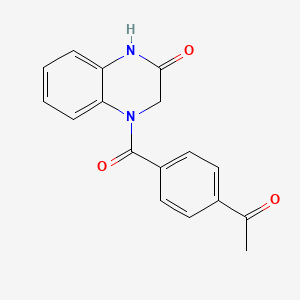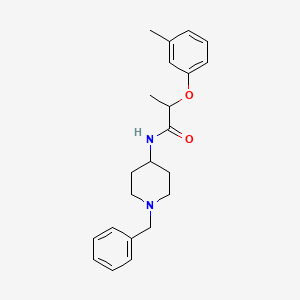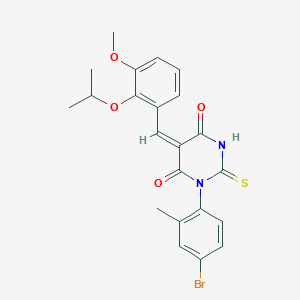
4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
説明
4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone, also known as ADQX, is a potent non-NMDA (N-methyl-D-aspartate) antagonist that has been widely used in scientific research. ADQX is a quinoxalinedione derivative that acts as a competitive antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system (CNS). The purpose of
作用機序
4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and preventing the binding of glutamate, the natural ligand of the receptor. By blocking the AMPA receptor-mediated synaptic transmission, 4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone reduces the excitability of neurons and prevents the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory processes. The blockade of AMPA receptors also reduces the release of excitotoxic neurotransmitters such as glutamate, which can cause neuronal damage and death in neurological disorders.
Biochemical and Physiological Effects:
4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have several biochemical and physiological effects in the CNS. By blocking the AMPA receptor-mediated synaptic transmission, 4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone reduces the excitability of neurons and prevents the induction of LTP. This effect has been implicated in the neuroprotective effects of 4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone in animal models of neurological disorders. Furthermore, 4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to reduce the release of excitotoxic neurotransmitters such as glutamate, which can cause neuronal damage and death. 4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments. The compound is highly potent and selective for the AMPA receptor, which allows for precise manipulation of the receptor function. 4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is also stable and can be easily synthesized and purified in large quantities. However, 4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has some limitations for lab experiments. The compound is not selective for different subtypes of AMPA receptors, which can complicate the interpretation of the results. Furthermore, the blockade of AMPA receptors can have off-target effects on other neurotransmitter systems, which can influence the outcome of the experiments.
将来の方向性
4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has several future directions for scientific research. The compound can be used to investigate the role of AMPA receptors in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Furthermore, 4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone can be used to investigate the neuroprotective effects of blocking AMPA receptors in animal models of traumatic brain injury and stroke. The optimization of the synthesis method and the development of more selective AMPA receptor antagonists can also improve the understanding of the role of AMPA receptors in synaptic transmission and plasticity.
科学的研究の応用
4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been extensively used in scientific research to investigate the role of AMPA receptors in synaptic transmission, plasticity, and neuroprotection. The compound has been used in electrophysiological studies to block the AMPA receptor-mediated synaptic transmission in the CNS. 4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has also been used in animal models of neurological disorders such as epilepsy, stroke, and traumatic brain injury to investigate the neuroprotective effects of blocking AMPA receptors. Furthermore, 4-(4-acetylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been used in behavioral studies to investigate the role of AMPA receptors in learning and memory processes.
特性
IUPAC Name |
4-(4-acetylbenzoyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)12-6-8-13(9-7-12)17(22)19-10-16(21)18-14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXQIEROJSPIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-N-mesitylbenzenesulfonamide](/img/structure/B4844761.png)
![3-(4-methoxyphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4844771.png)

![4-[6-(2-furyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid](/img/structure/B4844780.png)
![N-ethyl-N'-(2-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4844785.png)

![1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4844810.png)


![1-(2,4-dimethoxyphenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4844827.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B4844828.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4844829.png)

![4-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B4844852.png)